

Investigating Dhodh-IN-1 in acute myeloid leukemia models

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An In-Depth Technical Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibition in Acute Myeloid Leukemia (AML) Models

Disclaimer: Initial searches for a specific compound designated "**Dhodh-IN-1**" did not yield specific results in the public scientific literature. This guide is therefore based on the extensive preclinical data available for several potent and well-characterized inhibitors of Dihydroorotate Dehydrogenase (DHODH) investigated in the context of Acute Myeloid Leukemia (AML). The principles, experimental designs, and observed outcomes are representative of the therapeutic strategy of DHODH inhibition for AML.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Recent preclinical research has identified the enzyme Dihydroorotate Dehydrogenase (DHODH) as a critical metabolic vulnerability in AML.^{[1][2]} DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.^{[3][4]} Malignant cells, including AML blasts, are often highly dependent on this pathway to sustain their rapid proliferation.^{[4][5]} Inhibition of DHODH leads to pyrimidine starvation, which has been shown to induce cell cycle arrest, apoptosis, and, importantly, differentiation of AML cells.^{[3][6][7]} This guide provides a technical overview of the investigation of DHODH inhibitors in preclinical AML models.

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.^{[4][8]} By inhibiting DHODH, small molecules can deplete the intracellular pool of pyrimidines, leading to a cascade of cellular effects in rapidly dividing cancer cells.^[4] The primary mechanism of anti-leukemic activity of DHODH inhibitors in AML is the induction of differentiation, a therapeutic strategy aimed at overcoming the maturation arrest of leukemic blasts.^[1] Additionally, prolonged pyrimidine starvation can lead to cell cycle arrest and apoptosis.^{[3][6]} Some studies also suggest a link between DHODH inhibition and the suppression of the MYC oncogene, a key regulator of cell proliferation and differentiation.^{[3][9]}

Quantitative Data Presentation

The following tables summarize the in vitro activity of several representative DHODH inhibitors against various AML cell lines.

Table 1: In Vitro Enzymatic Inhibition of DHODH

Inhibitor	IC50 (nM)	Source
SBL-105	48.48	[6]
MEDS433	1.2	[10] [11]
Brequinar (BRQ)	1.8	[10] [11]
FF1215T	9	[12]
RP7214	7.8	[13] [14]
Compound 1	1.2	[10]
Compound 17	Not Reported	[10]
Isobavachalcone (IBC)	Not Reported	[3]
Emvododstat (PTC299)	Not Reported	[7]

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines

Inhibitor	Cell Line	GI50/EC50 (nM)	Source
SBL-105	THP-1	60.66	[6]
SBL-105	TF-1	45.33	[6]
SBL-105	HL-60	73.98	[6]
SBL-105	SKM-1	86.01	[6]
MEDS433	THP-1 (Differentiation)	32.8	[10]
Brequinar (BRQ)	THP-1 (Differentiation)	265	[10]
FF1215T	U937, MOLM13, HL60, MV4-11	90-170	[12]
RP7214	U937, HL-60, THP-1, KG-1	2400-7600	[14]
Compound 17	THP-1 (Differentiation)	17.3	[10]
Compound 17	THP-1 (Apoptosis)	20.2	[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHODH inhibitors. Below are protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Cell Culture:

- AML cell lines (e.g., THP-1, HL-60, MOLM-13, U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[\[6\]](#)

2. Cell Viability Assay (MTT Assay):

- Seed 5 x 10³ AML cells per well in a 96-well plate.
- Treat cells with a range of concentrations of the DHODH inhibitor for 48-72 hours.

- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the GI50 (concentration for 50% growth inhibition) values.[\[6\]](#)

3. Apoptosis Assay (Annexin V/PI Staining):

- Treat AML cells with the DHODH inhibitor for a specified time (e.g., 72 hours).
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[\[3\]\[15\]](#)

4. Differentiation Assay (CD11b Expression):

- Treat AML cells with the DHODH inhibitor for a specified time (e.g., 96 hours).
- Harvest and wash the cells with PBS containing 2% FBS.
- Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice.
- Wash the cells to remove unbound antibody.
- Analyze the cells by flow cytometry to measure the percentage of CD11b-positive cells.[\[3\]](#)

5. Western Blotting:

- Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, c-MYC, p21) overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3][15]

In Vivo Models

1. Subcutaneous Xenograft Model:

- Inject AML cells (e.g., 5×10^6 THP-1 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[1]
- Once tumors are established, randomize mice into treatment and vehicle control groups.
- Administer the DHODH inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[1]
- Monitor tumor volume and body weight regularly.
- At the end of the study, excise tumors for further analysis (e.g., western blotting, immunohistochemistry).

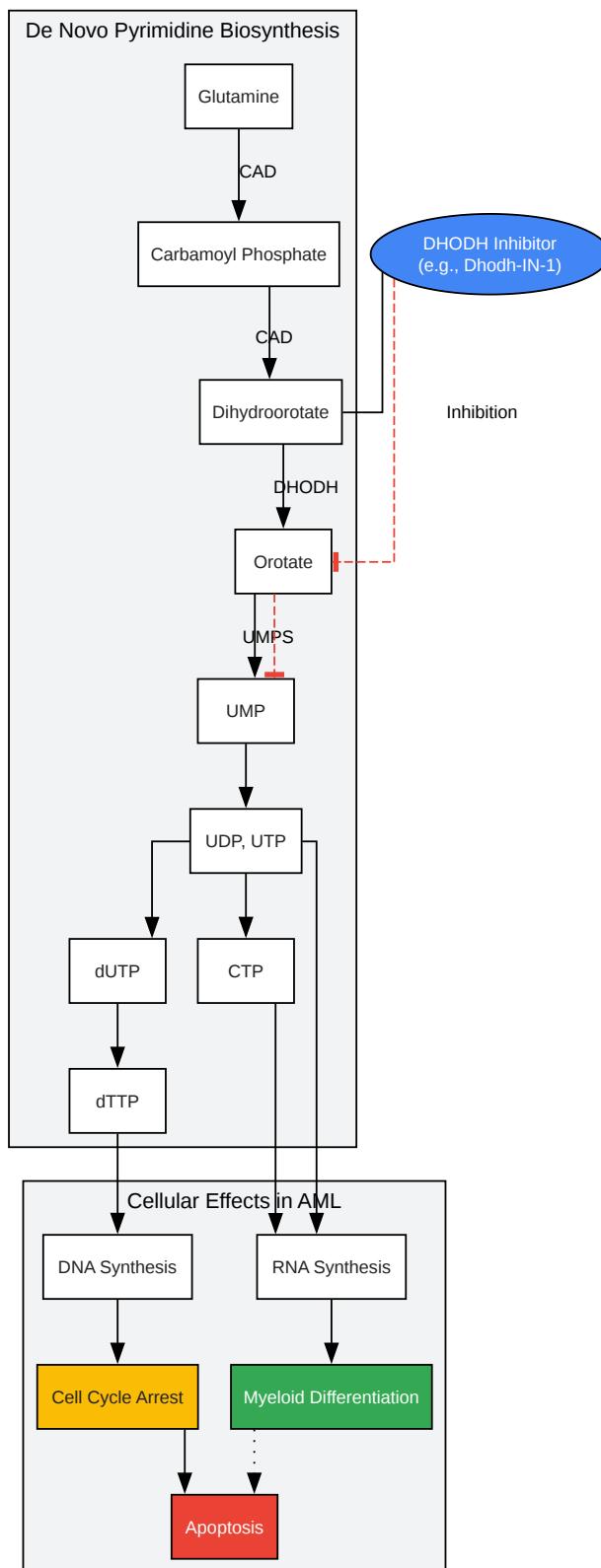
2. Systemic Xenograft Model:

- Inject AML cells intravenously into immunodeficient mice.
- Monitor disease progression by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for leukemic cells.
- Initiate treatment with the DHODH inhibitor.

- Monitor survival as the primary endpoint.

Mandatory Visualizations

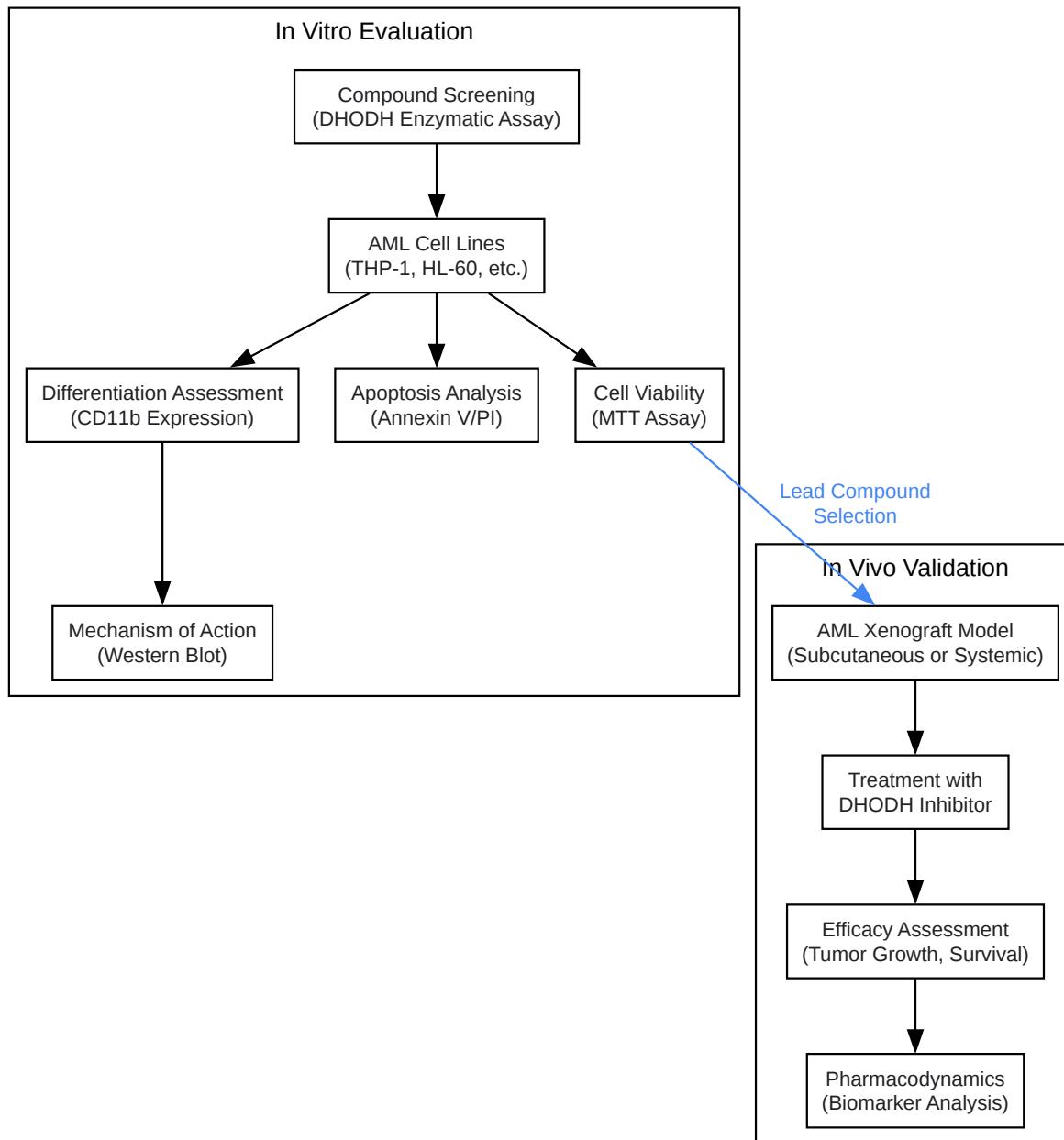
Signaling Pathway



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Caption: DHODH inhibition blocks pyrimidine synthesis, inducing AML cell differentiation.

Experimental Workflow



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Caption: Workflow for preclinical evaluation of DHODH inhibitors in AML models.

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